雷弗美替尼 (R 对映异构体)

描述

Refametinib (R enantiomer) is a promising drug candidate that has shown potential in the treatment of various types of cancer. The R enantiomer is the active form of the drug and has been found to have a higher potency than the S enantiomer.

科学研究应用

Cancer Treatment Research

Refametinib has been studied for its potential in cancer treatment. In a Phase II study, refametinib monotherapy showed a disease control rate (DCR) of 56.3% and was also tested in combination with sorafenib, showing an objective response rate (ORR) of 6.3% .

Advanced Pancreatic Cancer

A Phase I/II study evaluated the safety and efficacy of refametinib plus gemcitabine in patients with advanced pancreatic cancer, indicating its role in inhibiting MEK1/2 as part of the MAPK signaling pathway .

Cardiovascular Research

Refametinib has shown potential in cardiovascular research, particularly in attenuating aortic root growth in murine models, demonstrating its antineoplastic activity beyond oncology .

作用机制

Target of Action

Refametinib (R enantiomer) is a highly selective inhibitor of mitogen-activated ERK kinase (MEK) . MEK is a key component of the RAS/RAF/MEK/ERK pathway, which plays a crucial role in cell cycle regulation and is commonly defective in human tumors .

Mode of Action

Refametinib acts as a potent, non-ATP competitive, highly selective inhibitor of MEK . It binds to MEK1/2, inhibiting its activity and subsequently blocking the downstream signaling of the RAS/RAF/MEK/ERK pathway . This inhibition disrupts the cell cycle regulation, leading to the suppression of tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by Refametinib is the RAS/RAF/MEK/ERK pathway . This pathway is crucial for cell cycle regulation and is often defective in various types of human tumors . By inhibiting MEK, Refametinib disrupts this pathway, leading to the suppression of cell proliferation and tumor growth .

Pharmacokinetics

It is known that refametinib is orally bioavailable and is well-tolerated in animals within the therapeutic exposure range . More research is needed to fully understand the ADME properties of Refametinib and their impact on its bioavailability.

Result of Action

The inhibition of MEK by Refametinib leads to the suppression of cell proliferation and tumor growth . In vitro studies have shown that Refametinib has anti-proliferative effects and promotes apoptosis in some cancer cell lines . Moreover, it has been observed that Refametinib can enhance the effectiveness of other cytotoxic drugs, such as 5-Fluorouracil, in certain cancer cell lines .

Action Environment

The efficacy and stability of Refametinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the RAS/RAF/MEK/ERK pathway can affect the drug’s action . Additionally, the combination of Refametinib with other drugs, such as Sorafenib, can enhance its antitumor activity . .

属性

IUPAC Name |

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSACQWTXKSHJT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3IN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923032-38-6 | |

| Record name | 923032-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

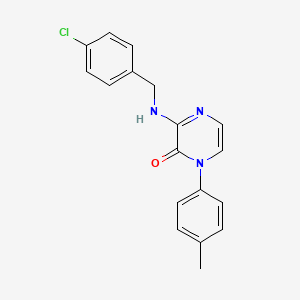

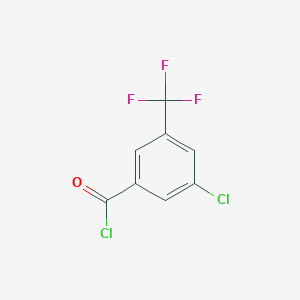

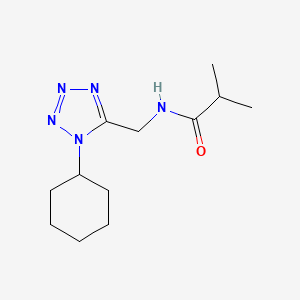

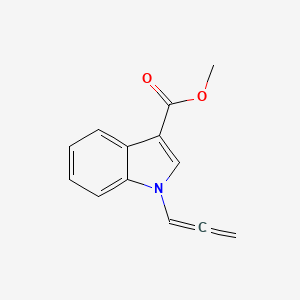

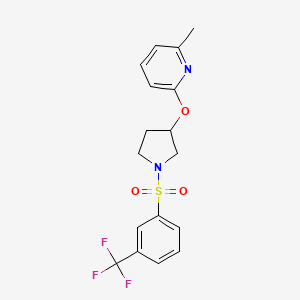

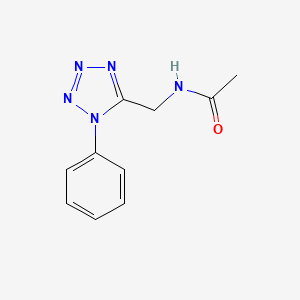

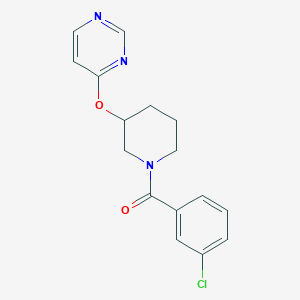

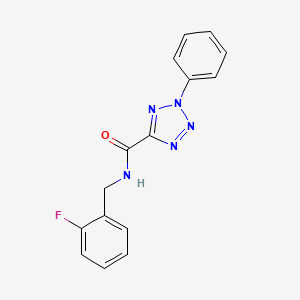

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)

![N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2955201.png)

![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2955207.png)

![3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2955208.png)

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2955212.png)